![molecular formula C21H23N3O2 B4236190 N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide](/img/structure/B4236190.png)
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide
Overview
Description
N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide, also known as IQ-1S, is a small molecule inhibitor that has been extensively studied for its potential in treating various diseases. It is a potent inhibitor of the Wnt/β-catenin signaling pathway, which plays a key role in cell proliferation, differentiation, and migration.
Scientific Research Applications
Cancer Treatment
Indole derivatives, such as N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-isobutylisonicotinamide, have shown promise in the treatment of cancer. They play a significant role in cell biology and are used as biologically active compounds to target cancer cells. The unique structure of indole derivatives allows them to interact with various biological targets, potentially inhibiting the growth and proliferation of cancer cells .
Antimicrobial Activity
These compounds also exhibit antimicrobial properties, making them valuable in the fight against infections. By disrupting the cell walls or interfering with the replication of microbes, indole derivatives can effectively combat a range of bacterial and fungal pathogens .
Neuroprotective Effects
Research suggests that indole derivatives may have neuroprotective effects. This application is particularly relevant in the context of neurodegenerative diseases, where these compounds could potentially slow down the progression of conditions such as Alzheimer’s and Parkinson’s disease .
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them candidates for the treatment of chronic inflammatory diseases. They may work by modulating the immune response and reducing the production of pro-inflammatory cytokines .
Cardiovascular Health
Indole derivatives may contribute to cardiovascular health by influencing the mechanisms that regulate blood pressure and heart rate. Their potential to act on smooth muscle cells and blood vessels could lead to new treatments for hypertension and other cardiovascular conditions .
Metabolic Disorders
These compounds are being explored for their role in metabolic disorders, including diabetes and obesity. They might affect the metabolic pathways involved in glucose and lipid metabolism, offering a new approach to managing these widespread health issues .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as those containing a quinoline moiety, have been found to interact with various targets
Mode of Action
Quinoline derivatives have been reported to exhibit varying pharmacological activities depending on their functionalization
Biochemical Pathways
Quinoline derivatives have been associated with various biological activities and mechanisms . More research is needed to determine the exact pathways this compound affects.
Pharmacokinetics
The admet studies of quinoline derivatives have been highlighted in the literature . Further investigation is required to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Quinoline derivatives have been associated with various biological activities . More research is needed to describe the specific effects of this compound’s action.
properties
IUPAC Name |
N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylpropyl)pyridine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14(2)12-24(21(26)16-6-8-22-9-7-16)13-18-11-17-5-4-15(3)10-19(17)23-20(18)25/h4-11,14H,12-13H2,1-3H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMPPJTZJJLSIKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(CC(C)C)C(=O)C3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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